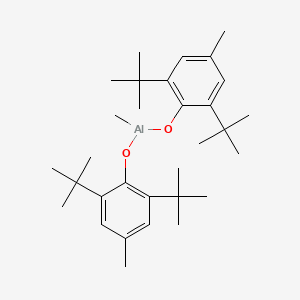

Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum

Vue d'ensemble

Description

“Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum” is an organometallic compound . It is also known by the synonyms "Methylaluminum Bis(2,6-di-tert-butyl-4-methylphenoxide)" . It is used in the synthesis of organoaluminum compounds .

Synthesis Analysis

The synthesis of “this compound” involves Butylated Hydroxytoluene and Trimethylaluminium . The precursor 2,6-Di-tert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .Molecular Structure Analysis

The molecular formula of “this compound” is C31H49AlO2 .Physical And Chemical Properties Analysis

“this compound” is a clear liquid with a very pale yellow color . It has a molecular weight of 480.71 . The specific gravity at 20°C is 0.89 . It should be stored at a temperature between 0-10°C .Applications De Recherche Scientifique

Lewis Acid Activation

Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum (MAD) is commonly used as a Lewis acid activator for carbonyl substrates. Its physical properties include a density of 0.89 and solubility in toluene and dichloromethane. MAD is commercially available and can be prepared in quantitative yield from trimethylaluminum and 2,6-di-tert-butyl-4-methylphenol. It is air and moisture sensitive and should be handled and stored under dry, inert conditions (Ohmatsu & Maruoka, 2008).

Catalytic Applications in Organic Synthesis

MAD has been used as a catalyst for the transformation of various epoxides to carbonyl compounds with high efficiency and selectivity (Maruoka, Nagahara, Ooi & Yamamoto, 1989). It is also involved in the formation of complexes containing aluminum coordinated with perrhenate and 2,6-di-tert-butyl-4-methylphenoxy ligands, which serve as active catalysts for the metathesis of alkenes (Commereuc, 1995).

Stereoselective Reactions

MAD has been utilized in achieving high stereoselectivity in cycloaddition reactions, such as the cycloaddition of trialkylsilylketene with aldehydes (Concepcion, Maruoka & Yamamoto, 1995). It is also effective in asymmetric Diels-Alder reactions and diastereoselective alkylation to alkoxy carbonyl substrates (Maruoka, Oishi, Shiohara & Yamamoto, 1994).

Polymerization Catalyst

MAD has been used in the polymerization of styrene, increasing both the conversion and the insoluble fraction of poly(styrene) (Reddy & Shashidhar, 1997). Additionally, it promotes the living polymerization of primary alkyl acrylates, resulting in polymers with narrow molecular weight distribution and high stereoregularity (Tabuchi, Kawauchi, Kitayama & Hatada, 2002).

Various Organic Transformations

MAD has been employed in a range of organic transformations, including the rearrangement of epoxides, homologation of ketones, and conjugate addition reactions. Its exceptional bulkiness and oxygenophilicity make it highly effective for these applications, offering selectivity and efficiency in various organic syntheses (Maruoka et al., 1990; Maruoka, Concepcion & Yamamoto, 1994; Doty & Morrow, 1990).

Safety and Hazards

“Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum” is harmful if inhaled and may cause severe skin burns and eye damage . It may damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is highly flammable and releases flammable gas when in contact with water . It is toxic to aquatic life . It should be handled under inert gas and protected from moisture .

Propriétés

IUPAC Name |

bis(2,6-ditert-butyl-4-methylphenoxy)-methylalumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNGYHAYLBTIPZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O[Al](C)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49AlO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

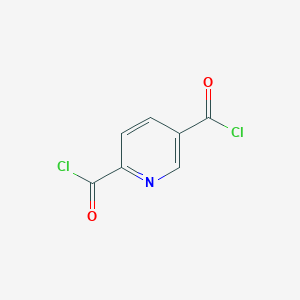

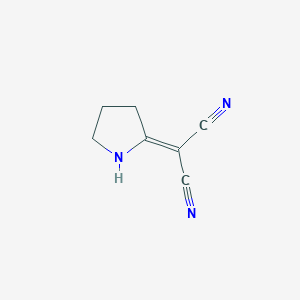

![4-Chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B3144809.png)